molecular formula C24H38LiN7O19P3S B028667 Malonyl coenzyme A lithium salt CAS No. 108347-84-8

Malonyl coenzyme A lithium salt

Cat. No. B028667
M. Wt: 860.6 g/mol
InChI Key: OPIJLICRFQMMJH-VYLCMXPPSA-N
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Description

Synthesis Analysis

The synthesis of malonyl coenzyme A and related compounds often involves enzymatic processes. Malonyl coenzyme A synthetase, for instance, plays a crucial role in converting malonate to malonyl coenzyme A, requiring ATP, CoA, and Mg2+ for activity (Kim & Bang, 1985). Additionally, the synthesis of malonyl coenzyme A derivatives can be enhanced through genetic interventions in microbial hosts to increase intracellular availability, demonstrating the potential for engineered production pathways (Xu et al., 2011).

Molecular Structure Analysis

Investigations into the molecular structure of malonyl coenzyme A and its analogs have revealed complex arrangements. For example, studies on lithium and sodium complexes with bis(phenolate) ligands, which may serve as analogs or derivatives in the synthesis of malonyl coenzyme A lithium salt, provide insights into the coordination chemistry relevant to understanding its molecular structure (Huang et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of malonyl coenzyme A lithium salt derivatives has been explored through the study of lithium malonate enolates, which serve as precursors for radical reactions. These studies highlight the versatility of malonyl coenzyme A derivatives in synthetic chemistry, offering pathways for radical cyclizations with various termination processes (Jahn et al., 2001).

Physical Properties Analysis

The physical properties of lithium salts, including those related to malonyl coenzyme A, are critical for their application in various fields, such as battery technology. For example, lithium salts with bulky delocalized anions have been characterized to evaluate their crystallinity, conductivity, and electrochemical stability, providing a foundation for understanding the physical properties of malonyl coenzyme A lithium salt derivatives (Benrabah et al., 1993).

Chemical Properties Analysis

The chemical properties of malonyl coenzyme A lithium salt are closely linked to its structure and synthesis. Research on the enzymatic formation of unusual polyketides using malonyl coenzyme A derivatives underscores the compound's chemical versatility and its role in biosynthetic pathways (Gao et al., 2015).

Scientific Research Applications

  • Alzheimer's Disease Treatment : Lithium, including forms like malonyl coenzyme A lithium salt, may reduce tau phosphorylation in Alzheimer's disease brain cells by inhibiting glycogen synthase kinase-3. This suggests a potential application for novel Alzheimer's disease treatments (Hong et al., 1997).

  • Secondary Metabolite Production : A specific application in bioengineering includes the creation of an E. coli strain with increased intracellular malonyl-CoA levels, which enables the production of plant-specific secondary metabolites like naringenin. This represents an innovative application in metabolic engineering and biotechnology (Xu et al., 2011).

  • Neuroprotective Effects : Lithium shows potential neuroprotective effects, which may aid in the treatment and prevention of neurodegenerative diseases like Alzheimer's, ALS, and Parkinson's disease. This suggests its application in neurological disorder treatment (Forlenza et al., 2014).

  • Bipolar Disorder Treatment : Lithium, including its malonyl coenzyme A lithium salt form, is known to treat bipolar disorders by directly inhibiting GSK-3beta activity. This provides insights into potential therapeutic approaches for treating bipolar disorders (Salinas & Hall, 1999).

  • Circadian Rhythm Regulation : Lithium salt treatment can affect circadian rhythms by lengthening periods and increasing protein expression related to the circadian clock. This can benefit patients with Bipolar Disorder or other psychiatric diseases involving circadian rhythm disruptions (Li et al., 2012).

  • Lithium Sensing in Clinical Samples : The development of lithium fluoroionophores KLI-1 and KLI-2 as highly selective and pH-independent chemosensors for lithium allows for its measurement in clinical samples, indicating its importance in clinical diagnostics (Citterio et al., 2007).

Safety And Hazards

The safety data sheet for Malonyl coenzyme A lithium salt suggests avoiding dust formation and breathing vapors, mist, or gas. In case of skin contact, it is recommended to wash off with soap and plenty of water. If swallowed, rinse mouth with water .

Future Directions

Research has shown that Malonyl coenzyme A lithium salt has a significant role in lipid metabolism and nutrient signaling. It directly inhibits mTORC1, linking lipid metabolism to nutrient signaling . This discovery opens up new avenues for research into the regulation of cellular biosynthetic pathways and the development of potential therapeutic strategies .

properties

InChI

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJLICRFQMMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38LiN7O19P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585218
Record name PUBCHEM_16219642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonyl coenzyme A lithium salt

CAS RN

108347-84-8
Record name PUBCHEM_16219642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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